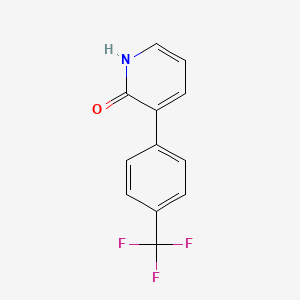

2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-5-3-8(4-6-9)10-2-1-7-16-11(10)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETYJLAGBPTHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683019 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426823-47-4 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxy 3 4 Trifluoromethylphenyl Pyridine and Analogous Systems

Strategies for the Construction of Trifluoromethylpyridine Scaffolds

The introduction of a trifluoromethyl (CF3) group into a pyridine (B92270) ring is a critical step in the synthesis of numerous active pharmaceutical and agrochemical ingredients. nih.gov Three principal strategies have been developed for this purpose: chlorine/fluorine exchange, cyclo-condensation with trifluoromethylated building blocks, and direct trifluoromethylation. nih.gov

Chlorine/Fluorine Exchange Reactions in Pyridine Synthesis

A prevalent industrial method for synthesizing trifluoromethylpyridines involves the substitution of chlorine atoms with fluorine atoms in a trichloromethylpyridine precursor. nih.govresearchoutreach.org This halogen exchange (Halex) reaction is a robust and scalable process. The synthesis often begins with a picoline (methylpyridine) starting material, which undergoes chlorination followed by fluorination. nih.gov

For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate for several crop-protection products, can be achieved through a multi-step process. nih.govjst.go.jp This can involve the liquid-phase chlorination of 2-chloro-5-methylpyridine (B98176) to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then subjected to vapor-phase fluorination to produce the final product. jst.go.jp

The reaction conditions, such as temperature and the presence of catalysts, are crucial for controlling the efficiency and selectivity of the exchange. Vapor-phase reactions, often carried out at high temperatures (>300°C) with transition metal-based catalysts like iron fluoride (B91410), can facilitate simultaneous chlorination and fluorination. nih.govjst.go.jp This approach is advantageous for producing intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in a single step, though it may lead to the formation of multi-chlorinated by-products. nih.gov

| Starting Material | Key Intermediate | Reaction Type | Final Product | Key Features |

|---|---|---|---|---|

| 3-Picoline | 3-(Trichloromethyl)pyridine | Vapor-phase chlorination/fluorination | 2-Chloro-5-(trifluoromethyl)pyridine | Simultaneous reaction, high temperature, catalyst required. nih.govjst.go.jp |

| 2-Chloro-5-methylpyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | Liquid-phase chlorination, then vapor-phase fluorination | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Stepwise process allowing for more control. jst.go.jp |

Cyclo-condensation Approaches Utilizing Trifluoromethyl-Containing Building Blocks

The construction of the pyridine ring from acyclic, trifluoromethyl-containing precursors is another powerful strategy. nih.govresearchoutreach.org This approach offers a high degree of control over the substitution pattern of the final product. The selection of the appropriate building block is critical and is often dictated by the desired final structure. researchoutreach.org

Commonly employed trifluoromethyl-containing building blocks include:

Ethyl 2,2,2-trifluoroacetate nih.govjst.go.jp

2,2,2-Trifluoroacetyl chloride nih.govjst.go.jp

Ethyl 4,4,4-trifluoro-3-oxobutanoate nih.govjst.go.jp

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.govjst.go.jp

These building blocks can be reacted with other components in a cyclo-condensation reaction to assemble the pyridine ring. For example, the synthesis of the herbicides dithiopyr (B166099) and thiazopyr (B54509) utilizes ethyl 4,4,4-trifluoro-3-oxobutanoate as the key trifluoromethyl-containing building block in a condensation reaction with 3-methylbutanal. nih.gov

| Trifluoromethyl Building Block | Reaction Type | Example Product Class |

|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclo-condensation | Herbicides (e.g., Dithiopyr, Thiazopyr). nih.gov |

| Ethyl 2,2,2-trifluoroacetate | Cyclo-condensation | Various trifluoromethylpyridines. nih.govjst.go.jp |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclo-condensation | Various trifluoromethylpyridines. nih.govjst.go.jp |

Direct Introduction of Trifluoromethyl Groups into Pyridine Rings

Direct C-H trifluoromethylation of a pre-formed pyridine ring is an increasingly attractive method due to its atom economy and potential for late-stage functionalization. researchgate.net This approach avoids the often harsh conditions of other methods and allows for the direct incorporation of the CF3 group.

One strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate. researchgate.netchemrxiv.org This method has been shown to be effective for the 3-position-selective C(sp2)–H trifluoromethylation of pyridine rings. researchgate.netchemrxiv.org Another approach utilizes an N-methylpyridine quaternary ammonium (B1175870) activation strategy. acs.org Treating pyridinium (B92312) iodide salts with trifluoroacetic acid in the presence of silver carbonate can yield a variety of trifluoromethylpyridines with good yield and excellent regioselectivity. acs.orgresearcher.life Mechanistic studies suggest that this reaction may proceed through a nucleophilic trifluoromethylation mechanism. acs.org

Regioselective Hydroxylation and Arylation Techniques for Pyridine Functionalization

Once the trifluoromethylpyridine scaffold is constructed, further functionalization, such as hydroxylation and arylation, is often required to achieve the final target structure.

C3-Hydroxylation of Pyridine N-Oxides

The direct C-H hydroxylation of pyridines, particularly at the C3 position, is a challenging transformation due to the electronic properties of the heterocycle. nih.govacs.orgnih.gov A novel and efficient method to achieve this involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgnih.govelsevierpure.comthieme-connect.com

This metal-free transformation is operationally simple and compatible with a diverse range of functional groups. nih.govacs.orgnih.gov The process involves the photoexcitation of a pyridine N-oxide, which triggers a valence isomerization, leading to the formation of a C3-hydroxy pyridine. thieme-connect.com This "oxygen walk" approach provides a rapid route to synthetically challenging 3-pyridinols. nih.govelsevierpure.com The reaction has demonstrated broad substrate scope and is amenable to the late-stage functionalization of complex, medicinally relevant molecules. nih.govacs.orgnih.gov

Cross-Coupling Methodologies for Aryl-Pyridine Linkage Formation (e.g., Suzuki-type, Sonogashira-type reactions for related systems)

The formation of a C-C bond between a pyridine ring and an aryl group is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for this purpose. cdnsciencepub.comresearchgate.net This palladium-catalyzed reaction typically involves the coupling of a pyridine halide or sulfonate with an arylboronic acid or ester. cdnsciencepub.com

The choice of catalyst and ligands is crucial for the success of the coupling, especially with challenging substrates. For instance, the use of Pd(dppf)Cl2 has been reported for the coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids. cdnsciencepub.com For less reactive chloroaromatics, catalyst systems such as Pd2(dba)3/P(t-Bu)3 have been shown to be effective. acs.org The Suzuki-Miyaura reaction is valued for its functional group tolerance and its applicability to the synthesis of a wide array of biaryl and heterobiaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. cdnsciencepub.comrsc.org

| Reaction Type | Pyridine Component | Aryl Component | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acid | Pd(dppf)Cl2. cdnsciencepub.com |

| Suzuki-Miyaura | Chloro-pyridine | Arylboronic acid | Pd2(dba)3/P(t-Bu)3. acs.org |

Green Chemistry Principles and Sustainable Synthetic Protocols

The growing emphasis on environmental stewardship within the chemical industry has propelled the development of sustainable synthetic methodologies for producing complex molecules like 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine and its analogs. Green chemistry principles, which focus on minimizing waste, reducing energy consumption, and utilizing renewable resources, are increasingly being integrated into the synthesis of pyridine derivatives. nih.gov These approaches aim to replace traditional methods that often rely on harsh reaction conditions, toxic solvents, and non-reusable catalysts. nih.gov Key strategies in this domain include the adoption of microwave-assisted synthesis, continuous-flow technologies, the use of environmentally benign solvents and catalysts, and the design of atom-economical multicomponent reactions. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgsemanticscholar.org This technique has been successfully applied to the synthesis of various pyridine and 2-pyridone scaffolds. nih.goveurekaselect.com The efficiency of microwave irradiation stems from its ability to directly and uniformly heat the reaction mixture, which can enhance reaction rates and selectivity. beilstein-journals.org

For the synthesis of substituted 2-pyridones, microwave-assisted protocols can significantly reduce reaction times from hours to minutes. For instance, the synthesis of pyridine glycosides has been achieved under solvent-free, microwave-assisted conditions using silica (B1680970) gel as a solid support, highlighting an environmentally friendly approach. nih.gov This methodology avoids the use of hazardous solvents and allows for rapid and efficient synthesis.

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Bohlmann–Rahtz Pyridine Synthesis (Conventional Heating) | Toluene-AcOH, 100°C | Several hours | Moderate | beilstein-journals.org |

| Bohlmann–Rahtz Pyridine Synthesis (Microwave Irradiation) | PhMe–AcOH (5:1 v/v), 100°C | 15 min | Good | beilstein-journals.org |

| Hantzsch Dihydropyridine (B1217469) Synthesis (Conventional Heating) | EtOH-AcOH, Reflux | Hours | Good | beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis (Microwave Irradiation) | EtOH–AcOH (5:1), 100°C | 1 min | >98% | beilstein-journals.org |

Continuous-Flow Synthesis

Continuous-flow chemistry offers significant advantages in terms of safety, scalability, and process control. acs.org Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. beilstein-journals.org

The synthesis of trifluoromethylated heterocycles, a key structural feature of the target compound, has been successfully demonstrated using a one-pot, continuous-flow system. acs.org This approach can significantly improve upon traditional batch methods by eliminating the need for intermediate isolation and purification steps. For example, a flow process for synthesizing trifluoromethylated imidazopyridines at 80°C and 6 bar pressure resulted in a quantitative yield, showcasing the efficiency of this method. acs.org Transferring multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, to a continuous-flow platform allows for mesoscale production without significant changes to reaction conditions or loss of yield. beilstein-journals.org

Application of Green Catalysts and Solvent Systems

The choice of catalyst and solvent are critical components of a green synthetic protocol. The ideal catalyst should be highly efficient, selective, and recyclable. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov Metal-organic frameworks (MOFs), such as UiO-66, have been employed as robust and reusable catalysts for the sustainable synthesis of 2,4,6-trisubstituted pyridines through multicomponent reactions. nih.gov

Furthermore, replacing volatile and toxic organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a cornerstone of green chemistry. nih.govrsc.org Catalyst-free methodologies represent an even more sustainable approach. Research has shown that specific N-alkylation of 2-hydroxypyridines can be achieved by reacting them with organohalides under catalyst- and base-free conditions, offering a simple and highly selective alternative for the synthesis of 2-pyridone structures. acs.orgresearchgate.net

| Methodology | Catalyst/Solvent | Key Advantages | Analogous Product | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | PET@UiO-66 vial / THF | Reusable catalyst, operational simplicity | 2,4,6-Trisubstituted Pyridines | nih.gov |

| Multicomponent Reaction | Pyridine-2-carboxylic acid / Water–EtOH | Recyclable catalyst, high yields (up to 98%) | 2-Amino-4H-chromene-3-carbonitrile derivatives | rsc.org |

| Solvent-Free Synthesis | Triflic acid (HOTf) | Reduced waste, operational simplicity | Substituted Benzene and Pyridine Derivatives | rsc.org |

| Catalyst-Free N-Alkylation | None | >99% N-selectivity, no catalyst/base needed | N-substituted 2-pyridones | acs.orgresearchgate.net |

The development of these sustainable protocols provides a framework for the environmentally responsible synthesis of this compound. By integrating principles such as microwave heating, continuous-flow processing, and the use of recyclable catalysts and benign solvents, chemists can significantly reduce the environmental footprint associated with the production of this important chemical compound.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 3 4 Trifluoromethylphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments and Connectivity

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the trifluoromethylphenyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal the connectivity between adjacent protons.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy is used to determine the number of different carbon atoms in a molecule and their electronic environments. Each unique carbon atom in 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine would produce a distinct signal. The chemical shifts of these signals would help in assigning them to the specific carbon atoms of the pyridine and phenyl rings, as well as the trifluoromethyl group.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique specifically used to study fluorine-containing compounds. For this compound, this technique would provide a clear signal for the trifluoromethyl (-CF₃) group. The chemical shift of this signal would confirm the presence and electronic environment of the trifluoromethyl moiety.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ROESY) for Complex Structural Assignment

To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the atoms, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would establish proton-proton correlations, showing which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular skeleton.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Would provide information about which atoms are close to each other in space, which is crucial for determining the three-dimensional structure.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations would include:

O-H stretching of the hydroxyl group.

C=O stretching of the pyridone tautomer.

C=C and C=N stretching vibrations of the aromatic rings.

C-F stretching vibrations of the trifluoromethyl group.

Aromatic C-H stretching and bending vibrations.

Based on a comprehensive search of available scientific literature and chemical databases, the specific experimental data required to fully detail the spectroscopic and crystallographic characterization of this compound is not publicly available.

Detailed research findings and data tables for the following analytical methods for this specific compound could not be located:

Raman Spectroscopy: No published Raman spectra or vibrational mode assignments for this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific absorption maxima (λmax) and associated electronic transition analyses for this compound are not available in the searched resources.

Mass Spectrometry (MS): While the molecular weight can be calculated, specific experimental mass spectra detailing the fragmentation patterns under ionization are not documented.

Single-Crystal X-ray Diffraction (SC-XRD): There are no published crystallographic data, such as unit cell dimensions, bond lengths, bond angles, or crystal packing information, for this compound.

Without access to primary research data for this exact molecule, it is not possible to generate a scientifically accurate and thorough article that adheres to the specific requirements of the requested outline. Information on related but distinct compounds cannot be used as a substitute due to the strict instruction to focus solely on this compound.

Reactivity and Reaction Mechanisms of 2 Hydroxy 3 4 Trifluoromethylphenyl Pyridine

Electrophilic Aromatic Substitution (SEAr) on the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orgyoutube.com Any reaction typically requires harsh conditions, and the nitrogen atom can be protonated or coordinate to Lewis acids used as catalysts, further deactivating the ring. wikipedia.org

For 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine, the reactivity in SEAr is influenced by several competing factors:

The Nitrogen Atom: As a heterocyclic nitrogen, it deactivates the ring towards electrophilic attack.

The Hydroxyl Group: When considering the 2-hydroxypyridine (B17775) tautomer, the hydroxyl group is a powerful activating, ortho- and para-directing group. It would direct incoming electrophiles to positions 3 and 5.

The 3-(4-trifluoromethylphenyl) Group: This substituent at position 3 blocks one of the activated positions. Its bulk may provide steric hindrance to attack at adjacent sites. Furthermore, the trifluoromethyl group is strongly electron-withdrawing, which deactivates the phenyl ring and, through inductive effects, can also influence the pyridine ring's electron density.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring System

Nucleophilic aromatic substitution (SNAr) is a more favorable reaction for electron-deficient rings like pyridine. Attack is regioselectively favored at the 2- and 4-positions (ortho and para to the nitrogen), as the electronegative nitrogen atom can effectively stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.com

In the case of this compound, a standard SNAr reaction on the pyridine ring would require the presence of a good leaving group at the 2- or 4-position. The molecule as constituted does not possess such a group. However, the hydroxyl group at C-2 could potentially be converted into a better leaving group (e.g., a tosylate or triflate) to facilitate a subsequent nucleophilic attack at this position.

The trifluoromethyl group is a very powerful electron-withdrawing group, which significantly activates an aromatic ring for SNAr. While this effect is most pronounced on the phenyl ring to which it is attached, its deactivating, electron-withdrawing nature can also influence the electronic properties of the pyridine ring, albeit to a lesser extent. An intramolecular nucleophilic aromatic substitution has been observed in some trifluoromethylpyridine derivatives, where the reaction is triggered by the strong electron-withdrawing effect of the trifluoromethyl moiety. nih.gov

Reactivity of the Hydroxyl Group (e.g., O-functionalization reactions)

The hydroxyl group in 2-hydroxypyridines is part of a tautomeric system, existing in equilibrium with the corresponding 2-pyridone form. This duality makes the molecule an ambident nucleophile, capable of reacting with electrophiles at either the oxygen or the nitrogen atom. researchgate.netresearchgate.net

The functionalization of this compound can thus lead to two different products:

O-functionalization: Reaction at the oxygen atom yields a 2-alkoxy- or 2-aryloxypyridine derivative.

N-functionalization: Reaction at the nitrogen atom yields an N-substituted 2-pyridone derivative.

The outcome of this competition between N- and O-functionalization is highly dependent on the reaction conditions. researchgate.net Factors such as the solvent, the nature of the electrophile, and the base used for deprotonation can be manipulated to favor one product over the other. researchgate.netacs.org For instance, metal-catalyzed reactions have been developed to achieve selective N- or O-arylation. Recent advances have focused on strategies to control this chemoselectivity, which is a significant challenge in the synthesis of substituted pyridones and hydroxypyridines. researchgate.netacs.orgacs.org

| Factor | Favors N-Alkylation (Pyridone Product) | Favors O-Alkylation (Pyridine Ether Product) | Reference |

|---|---|---|---|

| Solvent | Polar, aprotic solvents | Nonpolar solvents | researchgate.net |

| Counter-ion | Larger, softer cations (e.g., Ag⁺) | Smaller, harder cations (e.g., Na⁺) | researchgate.net |

| Electrophile | Harder electrophiles (e.g., alkyl sulfates) | Softer electrophiles (e.g., alkyl iodides) | researchgate.net |

| Reaction Type | Mitsunobu reaction (substituent dependent) | Williamson ether synthesis (under specific conditions) | researchgate.net |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability due to the strength of the carbon-fluorine bonds. acs.org It is generally robust and unreactive under many conditions. However, several transformations can be achieved under specific, often vigorous, conditions.

Hydrolysis: The CF3 group can be hydrolyzed to a carboxylic acid group (-COOH) using strong acids like concentrated sulfuric acid at high temperatures.

Nucleophilic Attack: While difficult, reactions of aromatic trifluoromethyl compounds with strong nucleophiles can lead to the displacement of fluoride (B91410) ions. The electron-deficient nature of the carbon atom in the CF3 group makes it susceptible to attack, although the strength of the C-F bonds presents a significant kinetic barrier. acs.orgacs.org

C-F Bond Activation: Recent research has focused on the selective transformation of C-F bonds in trifluoromethyl groups using transition metal catalysis or strong Lewis acids, allowing for the synthesis of difluoro- or monofluoro-substituted compounds under milder conditions than previously possible.

Ortho-Deprotonation: The strong electron-withdrawing nature of the CF3 group increases the acidity of the ortho-protons on the phenyl ring, allowing for selective deprotonation with a strong base followed by reaction with an electrophile.

Exploration of Key Reaction Pathways and Transition States

Detailed mechanistic studies, often supported by computational chemistry, have provided insight into the reaction pathways of molecules containing the 2-hydroxypyridine scaffold.

A key pathway is the tautomerization between the 2-hydroxy and 2-pyridone forms. Direct proton transfer has a high energy barrier. wuxibiology.com The transition state is significantly stabilized by the participation of solvent molecules or through dimerization. wikipedia.orgnih.gov For instance, density functional theory (DFT) calculations have shown that the tautomerization of 2-hydroxypyridine to 2-pyridone is readily facilitated by a proton relay mechanism involving two water molecules, which lowers the activation energy. nih.gov

In palladium-catalyzed functionalization reactions, the proposed mechanism often involves several key steps. For example, in an aminomethylative pyridonation, the pathway includes the in situ generation of a palladium complex, oxidative addition of a reactant to the metal center, insertion into a diene to form an allyl palladium intermediate, and a crucial proton transfer step between the 2-hydroxypyridine and the intermediate, which can be promoted by a cocatalyst like BF3. acs.orgacs.org The final step is a nucleophilic addition that forges the new bond, followed by the release of the product and regeneration of the catalyst. acs.orgacs.org

Investigation of Tautomerism (e.g., 2-hydroxypyridine tautomerization)

One of the most defining chemical characteristics of this compound is the prototropic tautomerism between the aromatic alcohol form (2-hydroxypyridine) and the amide form (2-pyridone). chemtube3d.com This equilibrium is fundamental to understanding its reactivity. wikipedia.orgnih.gov

The position of the equilibrium is highly sensitive to the environment:

In the Gas Phase: The 2-hydroxypyridine form is slightly more stable. nih.gov

In Nonpolar Solvents: In solvents like cyclohexane, both tautomers can coexist in comparable amounts. wuxibiology.comnih.gov

In Polar Solvents and the Solid State: The 2-pyridone form is overwhelmingly favored. wikipedia.orgnih.gov This is due to the high polarity of the amide-like pyridone structure and its ability to form strong intermolecular hydrogen bonds, often leading to dimerization in solution or helical structures in the solid state. wikipedia.orgchemtube3d.com

The presence of the 3-(4-trifluoromethylphenyl) substituent will quantitatively influence the tautomeric equilibrium constant (KT = [pyridone]/[hydroxy]), although the general trends observed for the parent compound are expected to hold. Spectroscopic methods like UV/Vis and NMR are typically used to determine the amounts of each tautomer in different solvents. semanticscholar.org

| Solvent | Equilibrium Constant (KT = [Pyridone]/[Hydroxy]) | Favored Tautomer | Reference |

|---|---|---|---|

| Gas Phase | ~0.4 | 2-Hydroxypyridine | nih.gov |

| Cyclohexane | 1.7 | 2-Pyridone (slight preference) | wuxibiology.com |

| Water | 900 | 2-Pyridone | nih.gov |

Applications in Advanced Chemical Systems and Catalysis

Role as Key Intermediates and Building Blocks in Organic Synthesis

The primary application of 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine, also known as 3-(4-(trifluoromethyl)phenyl)pyridin-2-ol, lies in its function as a crucial intermediate in multi-step organic syntheses. Pharmaceutical and agrochemical research frequently utilizes this compound as a starting material for the construction of more elaborate molecular architectures.

The presence of the trifluoromethyl group is particularly noteworthy. This group is a well-known bioisostere for other chemical moieties and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. Consequently, introducing the trifluoromethylphenyl)pyridine scaffold, via intermediates like this compound, is a common strategy in the design of novel bioactive compounds.

A key synthetic transformation involving this intermediate is its conversion to a triflate derivative. The hydroxyl group of the hydroxypyridine can be readily transformed into a triflate group, which is an excellent leaving group in cross-coupling reactions. This allows for the facile introduction of various other functional groups at this position, further expanding the synthetic utility of the initial building block.

One notable example of its application is in the synthesis of complex heterocyclic compounds. For instance, it serves as a key precursor in the preparation of certain substituted pyridines that are investigated for their potential therapeutic properties. The synthesis often involves the initial formation of the this compound core, followed by a series of modifications to build the final, more complex molecule.

The general synthetic importance of trifluoromethylpyridines is well-documented. They are integral components in a range of commercial products, and their synthesis is a topic of ongoing research. The cyclocondensation reaction is a common method for creating the trifluoromethylpyridine core, often employing a trifluoromethyl-containing building block. While specific synthesis routes to this compound are proprietary or embedded within broader synthetic schemes in patents, its role as a foundational piece for more complex structures is evident.

Table 1: Chemical Compound Information

| Compound Name | Synonym | Role |

| This compound | 3-(4-(trifluoromethyl)phenyl)pyridin-2-ol | Intermediate, Building Block |

Mechanistic Investigations of Molecular Interactions in Biological Contexts

Analysis of Molecular Recognition and Binding Modes with Biological Macromolecules (e.g., enzymes, receptors)

Molecular recognition governs the interaction between molecules, such as a ligand and its protein target. The process is highly specific, driven by a variety of non-covalent interactions. For 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine, its chemical structure suggests several potential binding interactions:

Hydrogen Bonding: The 2-hydroxy group and the nitrogen atom in the pyridine (B92270) ring are capable of acting as both hydrogen bond donors and acceptors. This allows for the formation of crucial hydrogen bonds with amino acid residues like serine, threonine, tyrosine, aspartate, glutamate, and histidine within a protein's binding site.

Aromatic and Hydrophobic Interactions: The pyridine and phenyl rings provide planar surfaces for π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The trifluoromethylphenyl group, in particular, contributes to hydrophobic interactions.

Multipolar Interactions: The trifluoromethyl (-CF3) group is a strong electron-withdrawing substituent with a significant molecular dipole. mdpi.com It can engage in favorable multipolar interactions with backbone carbonyl groups in a protein, contributing significantly to binding affinity. acs.orgnih.gov These interactions are often orthogonal to the protein backbone, allowing the ligand to bind in sites where traditional hydrogen bonds may not be feasible. nih.gov The high metabolic stability of the C-F bond also makes this group a desirable feature in drug design. mdpi.com

The combination of these potential interactions dictates how this compound orients itself within a binding pocket, defining its binding mode and selectivity for a particular biological macromolecule.

Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)

Given the absence of experimental structural data for this specific compound complexed with enzymes, computational modeling serves as an essential tool for predicting and analyzing its binding behavior. nih.govopenaccessjournals.com

Molecular Docking is a primary method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves:

Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing the 3D structure of this compound.

Sampling: Placing the ligand in the active site of the protein and exploring various conformations and orientations (poses).

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode. nih.gov

A hypothetical docking study of this compound into an enzyme active site would yield data on its binding energy and the specific residues it interacts with.

Interactive Table 1: Hypothetical Molecular Docking Results This table illustrates the type of data generated from a molecular docking simulation of this compound with a generic enzyme active site. The values are for demonstrative purposes only.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | Tyr123, Ser94 | Hydrogen Bond |

| Phe210 | π-π Stacking | ||

| Val150, Leu180 | Hydrophobic | ||

| Gly93 (Backbone C=O) | Multipolar (CF3) |

Molecular Dynamics (MD) Simulations are then used to refine the docked pose and assess the stability of the protein-ligand complex over time. An MD simulation treats atoms as classical particles and simulates their movements by solving Newton's equations of motion. bioinformaticsreview.com This provides a dynamic view of the interaction, revealing how the ligand and protein adapt to each other and the stability of key interactions identified in docking. github.io A typical MD simulation protocol involves system setup (solvation, ion addition), energy minimization, equilibration (NVT and NPT ensembles), and a final production run. irbbarcelona.org

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level (e.g., DHFR, TS, AHAS, LOX)

The structural features of this compound suggest it could potentially act as an inhibitor for various enzymes by interfering with their catalytic mechanisms.

Dihydrofolate Reductase (DHFR): DHFR is crucial for DNA synthesis, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Inhibitors of DHFR, like methotrexate, often mimic the folate substrate and bind tightly to the active site, blocking the natural substrate from binding. nih.govscbt.com this compound, with its heterocyclic structure, could potentially act as a competitive inhibitor by occupying the folate binding site and forming hydrogen bonds with key residues. slideshare.net

Thymidylate Synthase (TS): TS is another key enzyme in DNA synthesis, responsible for the methylation of dUMP to dTMP. nih.govwikipedia.org TS inhibitors, such as 5-fluorouracil, often act by forming a covalent bond with the enzyme or by blocking the binding of the folate cofactor. nih.govyoutube.com A molecule like this compound could potentially act as a non-covalent, competitive inhibitor for the cofactor binding site.

Acetohydroxyacid Synthase (AHAS): AHAS is the first enzyme in the biosynthesis pathway of branched-chain amino acids in plants and microorganisms, making it a major target for herbicides. pnas.orgucanr.edu AHAS inhibitors block the channel leading to the active site, preventing substrate access. researchgate.netnih.gov The size and shape of this compound could allow it to fit within this channel, thereby inhibiting enzyme function.

Structure-Based Design Approaches for Modulating Molecular Interactions

Structure-based drug design (SBDD) uses the 3D structural information of the target to design molecules with improved potency and selectivity. creative-enzymes.comnih.govnih.gov Starting with a hit compound like this compound, SBDD involves an iterative cycle of design, synthesis, and testing to optimize binding.

Based on hypothetical docking results, specific modifications could be proposed to enhance interactions: biomedres.us

Improving Hydrogen Bonds: If the hydroxyl group forms a key hydrogen bond, its position could be fine-tuned, or it could be replaced with other hydrogen-bonding groups to optimize geometry.

Enhancing Hydrophobic Interactions: The phenyl ring could be modified with different substituents to better fill a hydrophobic pocket in the target protein. For instance, changing the position of the trifluoromethyl group or adding other small alkyl groups could improve van der Waals contacts. reachemchemicals.compatsnap.com

Targeting Specific Residues: If a positively charged residue like arginine or lysine (B10760008) is nearby, a negatively charged group (e.g., a carboxylate) could be added to the ligand to form a salt bridge, significantly increasing affinity.

Interactive Table 2: Hypothetical Structure-Based Design Strategy This table outlines a hypothetical strategy for modifying this compound to improve its binding affinity based on fictional active site information.

| Initial Moiety | Target Interaction | Proposed Modification | Rationale |

| 2-Hydroxy group | Weak H-bond with Ser94 | Replace with a Carboxyl group | Form a stronger salt bridge with a nearby Lys15 residue. |

| 4-Trifluoromethylphenyl | Incomplete filling of hydrophobic pocket | Add a methyl group to the phenyl ring (e.g., at position 2) | Increase van der Waals contacts with Leu180 and Val150. |

| Pyridine Ring | No specific polar interaction | Add an amino group to the pyridine ring (e.g., at position 5) | Form a new hydrogen bond with the backbone of Gly124. |

This iterative process of computational modeling, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, allowing for the rational optimization of lead compounds into potent and selective therapeutic agents. itmedicalteam.pl

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine, and what are their key challenges?

Answer: The compound is typically synthesized via Suzuki-Miyaura coupling between a halogenated pyridine precursor (e.g., 3-bromo-2-hydroxypyridine) and 4-trifluoromethylphenylboronic acid. Key challenges include:

- Regioselectivity control due to competing coupling at other pyridine positions.

- Protection of the hydroxyl group during coupling to prevent side reactions (e.g., using silyl ethers or benzyl groups).

- Purification of the product from unreacted boronic acid or Pd catalyst residues, often requiring column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structural integrity and purity?

Answer: A multi-technique approach is essential:

- NMR spectroscopy :

- H NMR: Peaks at δ ~6.8–8.5 ppm confirm aromatic protons; absence of extraneous signals validates purity.

- F NMR: A singlet near δ -60 ppm confirms the trifluoromethyl group.

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 240.07 for CHFNO).

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) assesses purity (>95% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer: Initial screening should focus on:

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme inhibition : Testing against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorogenic substrates.

- Solubility and stability : PBS-based solubility assays and metabolic stability in liver microsomes guide further structural optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Answer: Optimization strategies include:

- Catalyst screening : Pd(OAc)/XPhos systems enhance coupling efficiency over traditional Pd(PPh).

- Solvent selection : Aqueous DMF or THF improves boronic acid solubility while minimizing side reactions.

- Flow chemistry : Continuous flow reactors reduce reaction time (<2 hours) and improve reproducibility for gram-scale synthesis .

Q. What computational methods are used to predict the compound’s binding affinity and metabolic pathways?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., docking into EGFR’s ATP-binding pocket).

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability.

- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., hydroxylation at the pyridine ring) and toxicity risks .

Q. How should researchers address contradictory data in biological activity studies?

Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls.

- Impurity effects : Re-test batches with ≥98% purity (via preparative HPLC) to exclude byproduct interference.

- Cell line specificity : Compare activity across multiple cell models (e.g., primary vs. immortalized cells) to identify target selectivity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.